N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide
Description
N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, and a pyrrolidine carboxamide moiety.
Properties
IUPAC Name |
N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-11-4-5-13(19)14(9-11)22-17(24)15-3-2-7-23(15)16-12-6-8-25-18(12)21-10-20-16/h4-6,8-10,15H,2-3,7H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGXHQNUUNHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)C2CCCN2C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated to obtain 2-chloro-thieno[2,3-d]pyrimidine-4-amine, which is further reacted with 2-chloro-5-methylphenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The use of high-throughput synthesis and automated reaction monitoring can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienopyrimidine core.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the thienopyrimidine core.
Scientific Research Applications
N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby exerting its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- 2-chloro-thieno[2,3-d]pyrimidine-4-amine
- N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(2-chloro-5-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is unique due to its specific structural features, such as the combination of a thienopyrimidine core with a pyrrolidine carboxamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
